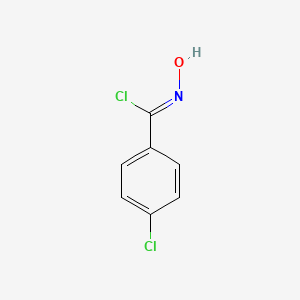

4-chloro-N-hydroxybenzenecarboximidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-hydroxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-N-hydroxybenzenecarboximidoyl chloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a hydroxyl group and a carboximidoyl chloride moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

- Protein Modification : It has been shown to modify protein structures, which can alter their function and interactions within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antiplasmodial Activity

A notable study highlighted its potential as an antimalarial agent. The compound was part of a series that showed promising selectivity and in vitro activity against Plasmodium falciparum, with structure-activity relationships indicating that modifications to the aromatic substituents can enhance potency .

Case Studies

- Antiplasmodial Studies : A study investigated the antiplasmodial effects of various derivatives of this compound. The results indicated that certain substitutions on the benzene ring significantly increased the compound's efficacy against P. falciparum (IC50 values as low as 0.034 µM) while maintaining low toxicity profiles .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to malaria parasites. The inhibition was linked to structural features of the compound, underscoring the importance of the chlorinated phenolic structure in enhancing binding affinity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Bromo-4-chlorobenzaldehyde | Moderate antibacterial | Lacks hydroxy group |

| 4-Chloro-2-nitrobenzoic acid | Antifungal | Contains nitro group instead of hydroxy |

| 2-Bromo-4-chlorophenol | Antioxidant | Hydroxyl group present |

Research Findings

The following findings summarize key insights from recent studies:

- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested (H302), it does not exhibit significant cytotoxicity at therapeutic concentrations .

- Pharmacokinetics : Research into its pharmacokinetic properties suggests favorable absorption characteristics, making it a candidate for further drug development .

- Environmental Impact : Studies also explore its potential environmental effects, particularly as a pesticide, where it has shown efficacy against plant pathogens without significant toxicity to beneficial organisms .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiplasmodial Activity

Recent studies have demonstrated that 4-chloro-N-hydroxybenzenecarboximidoyl chloride exhibits promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study involving structure-activity relationships, the compound was identified as a critical intermediate in synthesizing more potent derivatives. The modification of the aromatic substituent at the para position significantly influenced the antiplasmodial activity and selectivity of the compounds derived from it, with some derivatives showing IC₅₀ values as low as 0.034 µM against chloroquine-sensitive strains of the parasite .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various biologically active molecules, including derivatives with enhanced efficacy against different pathogens. The synthetic routes often involve reactions with other reagents to yield complex structures that exhibit improved pharmacological properties. For instance, its reaction with N-chlorosuccinimide has been reported to yield intermediates useful in further synthetic transformations .

Organic Synthesis

Intermediate in Drug Development

this compound is utilized as an intermediate in the preparation of several pharmaceutical agents. Its role in synthesizing compounds that target specific biological pathways makes it invaluable in drug development processes. For example, it has been implicated in the synthesis of β-lactam antibiotics and other therapeutic agents .

Chemical Reactions

This compound can undergo various chemical reactions, including acylation and amidation, leading to the formation of diverse chemical entities. Its reactivity is leveraged in developing new synthetic methodologies that aim to improve yields and reduce reaction times .

Environmental Applications

Potential Use in Bioremediation

While primarily studied for its medicinal properties, there is emerging interest in exploring its applications in environmental science, particularly bioremediation. The compound's structural features may allow it to interact with environmental pollutants, potentially facilitating their degradation or transformation into less harmful substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiplasmodial Activity | Investigated the efficacy of derivatives of this compound against Plasmodium falciparum | Identified derivatives with IC₅₀ values as low as 0.034 µM |

| Synthesis of β-lactam Antibiotics | Examined the use of this compound as an intermediate | Demonstrated its role in synthesizing novel β-lactam compounds with improved antibacterial activity |

| Environmental Impact Assessment | Explored potential applications in bioremediation | Suggested mechanisms for pollutant degradation |

Propriétés

Numéro CAS |

28123-63-9 |

|---|---|

Formule moléculaire |

C7H5Cl2NO |

Poids moléculaire |

190.02 g/mol |

Nom IUPAC |

(1E)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |

Clé InChI |

JPBNMRDGFBFKLT-JXMROGBWSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)Cl |

SMILES isomérique |

C1=CC(=CC=C1/C(=N\O)/Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1C(=NO)Cl)Cl |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.